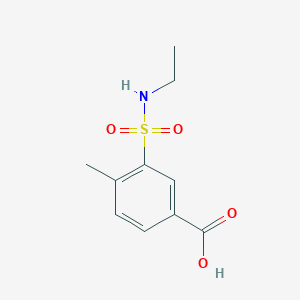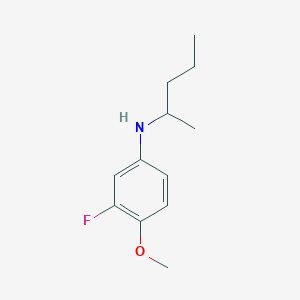
(2,6-diamino-7H-purin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-diamino-9H-purin-8-yl)methanol is an organic compound that belongs to the purine family It is characterized by the presence of two amino groups at positions 2 and 6, and a hydroxymethyl group at position 8 of the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diamino-9H-purin-8-yl)methanol typically involves the reaction of 2,6-diaminopurine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (2,6-diamino-9H-purin-8-yl)methanol may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure consistency and reproducibility. The final product is often subjected to further purification steps, such as recrystallization or chromatography, to meet the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-diamino-9H-purin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, reduced analogs, and substituted purine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(2,6-diamino-9H-purin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various purine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA interactions.
Medicine: It has been investigated for its potential antitumor and antiviral activities.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2,6-diamino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy. The compound may also interact with viral enzymes, inhibiting viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-diaminopurine: Lacks the hydroxymethyl group at position 8.
8-hydroxy-2,6-diaminopurine: Contains a hydroxyl group instead of a hydroxymethyl group at position 8.
2,6-diamino-9H-purin-8-yl)acetaldehyde: Contains an aldehyde group at position 8 instead of a hydroxymethyl group.
Uniqueness
(2,6-diamino-9H-purin-8-yl)methanol is unique due to the presence of both amino groups and a hydroxymethyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
28951-76-0 |
|---|---|
Molekularformel |
C6H8N6O |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
(2,6-diamino-7H-purin-8-yl)methanol |
InChI |
InChI=1S/C6H8N6O/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3/h13H,1H2,(H5,7,8,9,10,11,12) |
InChI-Schlüssel |
PKXOXDORKHMJLY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC2=NC(=NC(=C2N1)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


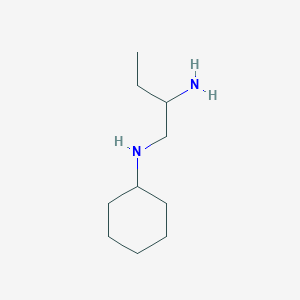
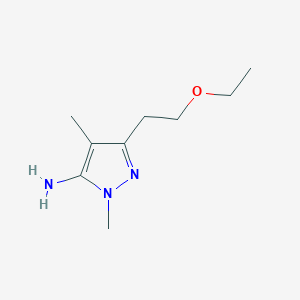
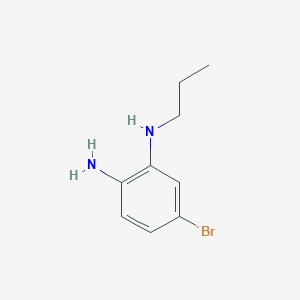

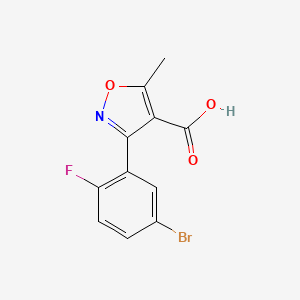
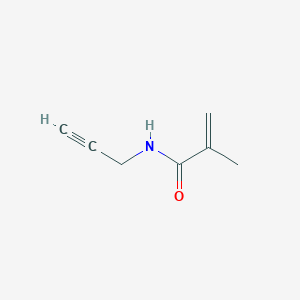
![2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid](/img/structure/B13642356.png)



